2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide
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Overview
Description
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” and “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate” are related compounds . They have a molecular weight of 241.2 and 223.18 respectively .
Molecular Structure Analysis
The InChI codes for “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” and “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate” are1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1
and 1S/C7H5NO3S.Na.H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;/h1-4H, (H,8,9);;1H2/q;+1;/p-1
respectively . Physical and Chemical Properties Analysis
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” and “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate” are both solid at room temperature . They should be stored in an inert atmosphere .Scientific Research Applications
Antioxidant and Anticancer Activities
One notable application of derivatives related to this compound is in the field of antioxidant and anticancer activities. Research conducted by Al-Fayez et al. (2022) synthesized a series of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile, and evaluated their antioxidant, anti-inflammatory, and anticancer activities. These compounds exhibited excellent to moderate anti-inflammatory activity, with some showing significant antioxidant activity. Moreover, one ester derivative demonstrated the highest cytotoxic activity against hepatic cancer cells, indicating potential for cancer treatment. The study also involved molecular docking to evaluate the compounds' binding affinities, suggesting their potential as anti-inflammatory drugs (Al-Fayez et al., 2022).
Synthesis and Biological Evaluation
Another study focused on the synthesis and biological evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, which were designed, synthesized, and assessed for their in vitro antitumor activity. The findings demonstrated that certain derivatives exhibited broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control, 5-fluorouracil. This suggests the potential therapeutic application of such derivatives in treating various cancers (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
Furthermore, derivatives of similar compounds have been explored for their antimicrobial and anti-inflammatory properties. A study by Kendre et al. (2015) prepared a new series of derivatives and evaluated them for their anti-bacterial and antifungal activities. Some compounds were also screened for their anti-inflammatory activity, underscoring the versatility of these compounds in biomedical applications (Kendre et al., 2015).
Safety and Hazards
Both compounds are labeled with the GHS07 pictogram, indicating that they can be harmful . They have hazard statements H302, H315, H319, and H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c1-8(15(22)20-11-7-6-10(17)13(18)14(11)19)21-16(23)9-4-2-3-5-12(9)26(21,24)25/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKRVBHUPVGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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